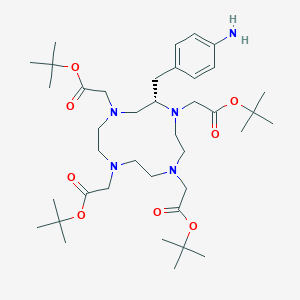

p-NH2-Bn-DOTA-tetra(t-Bu ester)

Beschreibung

BenchChem offers high-quality p-NH2-Bn-DOTA-tetra(t-Bu ester) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-NH2-Bn-DOTA-tetra(t-Bu ester) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl 2-[(6S)-6-[(4-aminophenyl)methyl]-4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H67N5O8/c1-36(2,3)49-32(45)25-41-17-18-42(26-33(46)50-37(4,5)6)21-22-44(28-35(48)52-39(10,11)12)31(23-29-13-15-30(40)16-14-29)24-43(20-19-41)27-34(47)51-38(7,8)9/h13-16,31H,17-28,40H2,1-12H3/t31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKRXEQDSGLUSBS-HKBQPEDESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCN(CCN(C(CN(CC1)CC(=O)OC(C)(C)C)CC2=CC=C(C=C2)N)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CN1CCN(CCN([C@H](CN(CC1)CC(=O)OC(C)(C)C)CC2=CC=C(C=C2)N)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H67N5O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

734.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Purification of p-NH2-Bn-DOTA-tetra(t-Bu ester)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of p-NH2-Bn-DOTA-tetra(t-Bu ester), a key bifunctional chelator used in the development of targeted radiopharmaceuticals and imaging agents.[1][2] The methodologies detailed herein are compiled from established chemical literature, offering a robust framework for the production of this important molecule.

Overview

The compound S-2-(4-aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid tetra tert-butyl ester, commonly known as p-NH2-Bn-DOTA-tetra(t-Bu ester), is a derivative of the macrocyclic ligand DOTA.[3] Its structure features a DOTA framework for strong chelation of metal ions, tert-butyl ester protecting groups to facilitate chemical modifications, and a reactive primary amino group on a benzyl substituent for conjugation to biomolecules.[2] This trifecta of functional components makes it an invaluable tool in the fields of nuclear medicine and molecular imaging.

Table 1: Compound Specifications

| Property | Value |

| Chemical Name | S-2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane tetra-tert-butylacetate |

| Common Name | p-NH2-Bn-DOTA-tetra(t-Bu ester) |

| CAS Number | 446061-19-4 |

| Molecular Formula | C₃₉H₆₇N₅O₈·TFA |

| Formula Weight | 848.0 g/mol (as TFA salt)[3] |

Synthetic Pathway

The synthesis of p-NH2-Bn-DOTA-tetra(t-Bu ester) is a multi-step process that begins with the commercially available macrocycle, cyclen. The overall strategy involves the sequential alkylation of the cyclen nitrogen atoms followed by the reduction of a nitro group to the desired amine.

Experimental Protocols

Step 1: Synthesis of 1-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane (p-NO2-Bn-Cyclen)

The selective mono-N-alkylation of cyclen is a critical first step. To favor the formation of the mono-substituted product and minimize poly-alkylation, a significant excess of cyclen is employed.

Protocol:

-

Dissolve cyclen (4-5 equivalents) and potassium carbonate (K₂CO₃, 2-3 equivalents) in anhydrous acetonitrile.

-

To this stirring suspension, add a solution of p-nitrobenzyl bromide (1 equivalent) in anhydrous acetonitrile dropwise over several hours at room temperature.

-

The reaction mixture is then heated to a moderate temperature (e.g., 50-60 °C) and stirred for 24-48 hours.

-

After cooling to room temperature, the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The residue is taken up in chloroform and washed with water to remove the excess unreacted cyclen. The aqueous layer can be collected to recover the excess cyclen.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude p-NO2-Bn-Cyclen, which can be purified by column chromatography (silica gel, dichloromethane/methanol gradient) or used directly in the next step if of sufficient purity.

Table 2: Reagents for Step 1

| Reagent | Molar Ratio | Purpose |

| Cyclen | 4-5 | Starting macrocycle, used in excess for mono-alkylation |

| p-Nitrobenzyl bromide | 1 | Alkylating agent |

| Potassium Carbonate | 2-3 | Base to neutralize HBr formed |

| Acetonitrile | - | Anhydrous solvent |

Step 2: Synthesis of p-NO2-Bn-DOTA-tetra(t-Bu ester)

The three remaining secondary amine groups of the p-NO2-Bn-Cyclen intermediate are alkylated with tert-butyl bromoacetate.

Protocol:

-

Dissolve p-NO2-Bn-Cyclen (1 equivalent) in anhydrous acetonitrile.

-

Add potassium carbonate (K₂CO₃, at least 3 equivalents, one for each amine) to the solution.

-

Add tert-butyl bromoacetate (3.3 equivalents) to the stirring suspension.

-

The reaction mixture is heated at 60 °C for 4 hours or stirred at room temperature for an extended period (e.g., 24-72 hours) until the reaction is complete as monitored by TLC or LC-MS.[4]

-

The reaction mixture is filtered to remove inorganic salts, and the filtrate is concentrated under reduced pressure.

-

The residue is dissolved in a suitable organic solvent like dichloromethane or ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford p-NO2-Bn-DOTA-tetra(t-Bu ester) as a solid.

Table 3: Reagents for Step 2

| Reagent | Molar Ratio | Purpose |

| p-NO2-Bn-Cyclen | 1 | Substrate |

| tert-Butyl bromoacetate | 3.3 | Alkylating agent |

| Potassium Carbonate | >3 | Base |

| Acetonitrile | - | Anhydrous solvent |

Step 3: Synthesis of p-NH2-Bn-DOTA-tetra(t-Bu ester)

The final synthetic step is the reduction of the aromatic nitro group to a primary amine. This transformation must be carried out under conditions that do not cleave the acid-labile tert-butyl ester protecting groups.

Protocol Option A: Catalytic Hydrogenation

-

Dissolve p-NO2-Bn-DOTA-tetra(t-Bu ester) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

The reaction mixture is stirred under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

The catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

Protocol Option B: Chemical Reduction with Tin(II) Chloride

-

Dissolve p-NO2-Bn-DOTA-tetra(t-Bu ester) in a solvent such as ethyl acetate or ethanol.

-

Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).

-

The mixture is stirred at room temperature or gently heated until the reduction is complete.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts and precipitate tin salts.

-

The mixture is filtered, and the organic layer is separated from the aqueous layer.

-

The aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

Table 4: Reagents for Step 3

| Reagent | Conditions | Notes |

| Option A | ||

| H₂ gas | 1 atm or higher | - |

| 10% Palladium on Carbon | Catalytic amount | Standard hydrogenation catalyst |

| Ethanol or Ethyl Acetate | - | Solvent |

| Option B | ||

| Tin(II) Chloride dihydrate | Excess | Mild reducing agent |

| Ethyl Acetate or Ethanol | - | Solvent |

Purification

The final product, p-NH2-Bn-DOTA-tetra(t-Bu ester), is typically purified by column chromatography on silica gel. A gradient elution system, for example, starting with pure dichloromethane and gradually increasing the polarity with methanol, is often effective. The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 5: Typical Purification and Characterization Data

| Parameter | Method/Result |

| Purification | Column Chromatography (Silica gel) |

| Purity | ≥95% (by HPLC) |

| ¹H NMR | Consistent with the proposed structure |

| Mass Spectrometry | m/z calculated for C₃₉H₆₇N₅O₈, found [M+H]⁺ |

Logical Relationship of Synthesis

The synthesis follows a logical progression of functional group transformations, where protecting groups are essential for directing the reactivity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. p-NH₂-Bn-DOTA-tetra(t-Bu ester) | AxisPharm [axispharm.com]

- 3. macrocyclics.com [macrocyclics.com]

- 4. Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Mechanism of Action of p-aminobenzyl-DOTA-tetra-tert-butyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of S-2-(4-aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid tetra-tert-butyl ester, commonly known as p-aminobenzyl-DOTA-tetra-tert-butyl ester. This bifunctional chelator is a critical component in the development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications.

Core Components and Their Functions

p-aminobenzyl-DOTA-tetra-tert-butyl ester is a sophisticated molecule with three key functional components: the DOTA macrocycle, the p-aminobenzyl linker, and the tert-butyl ester protecting groups. Each plays a crucial role in the overall mechanism of action.

-

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) Macrocycle : The core of this molecule is the DOTA macrocycle, a twelve-membered ring containing four nitrogen atoms.[1] The four carboxyl groups attached to the nitrogen atoms are responsible for the strong chelation of various metal ions, particularly trivalent lanthanides like Lutetium-177 (¹⁷⁷Lu) and Gallium-68 (⁶⁸Ga).[1][2] The resulting metal-DOTA complexes exhibit high thermodynamic stability and kinetic inertness, which is essential to prevent the release of the radionuclide in vivo.[2][3]

-

p-Aminobenzyl Linker : The p-aminobenzyl group is a bifunctional linker that provides a reactive site for conjugation to biomolecules. The amino group (-NH₂) on the benzyl ring can be readily functionalized, for example, by converting it to an isothiocyanate group, which can then form a stable thiourea bond with primary amines (e.g., lysine residues) on proteins or peptides. This allows for the covalent attachment of the DOTA chelator to a targeting moiety, such as a monoclonal antibody or a peptide, that can specifically bind to receptors or antigens on target cells, like cancer cells.

-

Tetra-tert-butyl Ester Protecting Groups : The four carboxylic acid groups of the DOTA macrocycle are protected as tert-butyl esters. These bulky protecting groups serve two main purposes: they prevent the carboxylic acid groups from participating in unwanted side reactions during the conjugation of the p-aminobenzyl linker to the biomolecule, and they increase the solubility of the DOTA derivative in organic solvents, facilitating synthesis and purification.[4] These protecting groups are designed to be removed under acidic conditions, typically with trifluoroacetic acid (TFA), to expose the carboxylic acid groups for chelation of the radiometal.[4]

Mechanism of Action: From Chelator to Targeted Radiopharmaceutical

The mechanism of action of p-aminobenzyl-DOTA-tetra-tert-butyl ester can be understood as a multi-step process that transforms it into a targeted radiopharmaceutical.

Step 1: Conjugation to a Targeting Biomolecule The primary amino group of the p-aminobenzyl linker is first activated or modified to facilitate its covalent attachment to a targeting biomolecule. A common strategy involves the conversion of the amine to an isothiocyanate, which then reacts with a primary amine on the targeting molecule to form a stable thiourea linkage. This results in a biomolecule-DOTA(t-butyl)₄ conjugate.

Step 2: Deprotection of the Carboxylic Acid Groups The tert-butyl ester protecting groups are removed from the DOTA macrocycle by treatment with a strong acid, such as trifluoroacetic acid (TFA). This deprotection step exposes the four carboxylate arms, making them available for chelation.

Step 3: Radiolabeling with a Therapeutic or Diagnostic Radionuclide The deprotected biomolecule-DOTA conjugate is then incubated with a solution containing the desired radionuclide, such as ¹⁷⁷LuCl₃ or ⁶⁸GaCl₃. The DOTA cage efficiently chelates the radiometal, forming a highly stable complex. The radiolabeling efficiency is typically very high, often exceeding 95%.[5][6]

Step 4: In Vivo Targeting and Action Once administered, the radiolabeled biomolecule conjugate circulates in the body and accumulates at the target site due to the specific binding of the biomolecule to its target (e.g., a tumor-specific antigen). The radionuclide then exerts its effect:

-

For diagnostics (e.g., with ⁶⁸Ga) : The emitted positrons can be detected by Positron Emission Tomography (PET) to visualize the location and extent of the target tissue.

-

For therapy (e.g., with ¹⁷⁷Lu) : The emitted beta particles deliver a cytotoxic radiation dose to the target cells, leading to their destruction.

Quantitative Data

The stability of the metal-DOTA complex and the efficiency of radiolabeling are critical for the successful application of DOTA-based radiopharmaceuticals.

Table 1: Stability Constants of Lanthanide-DOTA Complexes

| Lanthanide Ion | Log K |

| Sm³⁺ | 23.36[7] |

| Dy³⁺ | 23.93[7] |

| Yb³⁺ | 23.39[7] |

| Lu³⁺ | 23.06[7] |

| Eu³⁺ | 26.21[8] |

| Gd³⁺ | 22.1[3] |

Note: These values are for the parent DOTA molecule and may vary slightly for its derivatives.

Table 2: Radiolabeling Efficiency of DOTA-conjugated Peptides

| Radionuclide | Peptide | Radiolabeling Yield | Reference |

| ⁶⁸Ga | DOTA-BN peptides | >90% | [5] |

| ¹⁷⁷Lu | DOTA-Substance P | >90% | |

| ⁹⁰Y | DOTATOC | 96.2 ± 4.9% (manual) | [9] |

| ¹⁷⁷Lu | DOTATOC | 98.3 ± 0.6% (manual) | [9] |

| ⁶⁴Cu | DOTA-F56 | >98% | [10] |

Experimental Protocols

The following are generalized experimental protocols for the key steps in the mechanism of action of p-aminobenzyl-DOTA-tetra-tert-butyl ester.

Protocol 1: Conjugation of p-isothiocyanatobenzyl-DOTA to a Monoclonal Antibody

-

Antibody Preparation : Prepare a solution of the monoclonal antibody in a suitable buffer, such as 0.1 M sodium bicarbonate buffer, pH 9.0.

-

Chelator Preparation : Dissolve p-isothiocyanatobenzyl-DOTA in a small volume of a compatible organic solvent, such as dimethyl sulfoxide (DMSO).

-

Conjugation Reaction : Add the chelator solution to the antibody solution at a specific molar ratio (e.g., 10:1 chelator to antibody). Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

-

Purification : Remove the unreacted chelator and byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., 0.1 M sodium citrate, pH 5.5).

-

Characterization : Determine the number of chelators conjugated per antibody molecule using methods such as MALDI-TOF mass spectrometry or by a metal titration assay.

Protocol 2: Deprotection of tert-butyl Esters

-

Reaction Setup : Dissolve the DOTA(t-butyl)₄-conjugated biomolecule in a solution of trifluoroacetic acid (TFA), typically in the presence of a scavenger such as water or triisopropylsilane to trap the released tert-butyl cations.

-

Incubation : Stir the reaction mixture at room temperature for 2-4 hours.

-

Removal of TFA : Evaporate the TFA under a stream of nitrogen or by rotary evaporation.

-

Purification : Purify the deprotected product by HPLC or precipitation.

Protocol 3: Radiolabeling with Lutetium-177

-

Reaction Mixture : In a sterile vial, combine the deprotected DOTA-biomolecule conjugate (typically 5-10 µg) with a suitable buffer, such as 0.1 M ammonium acetate, pH 5.5.[11]

-

Addition of Radionuclide : Add ¹⁷⁷LuCl₃ solution to the reaction vial.

-

Incubation : Heat the reaction mixture at 90-100°C for 20-30 minutes.[11][12]

-

Quality Control : Determine the radiochemical purity of the final product using methods such as instant thin-layer chromatography (ITLC) or radio-HPLC. A radiochemical purity of >95% is generally required for clinical use.

Visualizations

The following diagrams illustrate the key processes in the mechanism of action of p-aminobenzyl-DOTA-tetra-tert-butyl ester.

Figure 1: Overall workflow for the preparation of a targeted radiopharmaceutical.

Figure 2: Key chemical transformations in the preparation of the radiopharmaceutical precursor.

Figure 3: In vivo mechanism of action of the targeted radiopharmaceutical.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Characterization of DOTA-(amide)4 Derivatives: Equilibrium and Kinetic Behavior of Their Lanthanide(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Facile synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraaza-cyclododecane: a reactive precursor chelating agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Formation kinetics and stability studies on the lanthanide complexes of 1,4,7,10-tetraazacyclododecane-N,N',N",N"'-tetraacetic acid by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Direct determination of stability constants of lanthanide ion chelates by laser-excited europium(III) luminescence spectroscopy: application to cyclic and acyclic aminocarboxylate complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Radiolabeling and evaluation of 64Cu-DOTA-F56 peptide targeting vascular endothelial growth factor receptor 1 in the molecular imaging of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. inis.iaea.org [inis.iaea.org]

- 12. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities | Scilit [scilit.com]

Characterization of p-NH2-Bn-DOTA-tetra(t-Bu ester): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of p-NH2-Bn-DOTA-tetra(t-Bu ester), a key bifunctional chelator in the development of targeted radiopharmaceuticals and imaging agents. Due to the limited availability of detailed, publicly accessible primary data, this document outlines the general procedures and expected characterization data based on the synthesis of analogous DOTA derivatives.

Core Concepts: Synthesis and Structure

The synthesis of p-NH2-Bn-DOTA-tetra(t-Bu ester) typically originates from its nitro precursor, p-NO2-Bn-DOTA-tetra(t-Bu ester). The critical step is the reduction of the aromatic nitro group to an amine, which serves as a versatile reactive handle for conjugation to biomolecules.

Below is a diagram illustrating the synthetic pathway from the nitro precursor to the final amine product.

Solubility of p-NH2-Bn-DOTA-tetra(t-Bu ester) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of p-NH2-Bn-DOTA-tetra(t-Bu ester), a critical bifunctional chelator used in the development of radiopharmaceuticals and other targeted molecular agents. Understanding the solubility of this macrocyclic compound in various organic solvents is paramount for its effective handling, purification, and conjugation to biomolecules. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and illustrates key workflows and concepts through diagrams.

Overview of p-NH2-Bn-DOTA-tetra(t-Bu ester)

p-Aminobenzyl-DOTA-tetra-tert-butyl ester is a derivative of the macrocyclic ligand DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). The four carboxylic acid groups of DOTA are protected as tert-butyl esters, which enhances the compound's solubility in organic solvents and prevents their participation in unintended side reactions during bioconjugation. The p-aminobenzyl group provides a reactive handle for covalent attachment to targeting vectors such as peptides and antibodies.

The solubility of this compound is a crucial parameter that influences its utility in several stages of drug development, including:

-

Synthesis and Purification: Selecting appropriate solvents for reaction workup and chromatographic purification.

-

Bioconjugation: Ensuring the chelator is soluble in the reaction medium used for coupling to biomolecules.

-

Formulation: Developing stable and effective formulations for preclinical and clinical use.

Solubility Data

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for p-NH2-Bn-DOTA-tetra(t-Bu ester).

| Solvent | Molar Solubility (mM) |

| Dimethyl Sulfoxide (DMSO) | 10 |

Qualitative and Analog Solubility Data

The following table presents qualitative solubility information for p-NH2-Bn-DOTA-tetra(t-Bu ester) and its structural analog, DOTA-tris(t-Bu ester). This information is useful for inferring the solubility of the target compound in a broader range of solvents.

| Solvent | p-NH2-Bn-DOTA-tetra(t-Bu ester) | DOTA-tris(t-Bu ester) |

| Chloroform (CHCl₃) | No data available | Good solubility[1], Slightly soluble[2] |

| Dichloromethane (DCM) | No data available | Good solubility[1] |

| Dimethylformamide (DMF) | No data available | Good solubility |

| Methanol (MeOH) | No data available | Good solubility[1], Slightly soluble[2] |

| Aqueous Base | No data available | Slightly soluble[2] |

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for determining the thermodynamic solubility of p-NH2-Bn-DOTA-tetra(t-Bu ester) in an organic solvent of interest. The protocol is based on the widely accepted shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Principle

An excess amount of the solid compound is equilibrated with a known volume of the test solvent for a sufficient period to ensure that a saturated solution is formed. The solid and solution phases are then separated, and the concentration of the compound in the clear supernatant is determined by HPLC with UV detection against a standard curve.

Materials and Equipment

-

p-NH2-Bn-DOTA-tetra(t-Bu ester) (solid)

-

Organic solvents of interest (HPLC grade)

-

Analytical balance

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of p-NH2-Bn-DOTA-tetra(t-Bu ester) and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL).

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.

-

-

Sample Preparation (Shake-Flask Method):

-

Add an excess amount of solid p-NH2-Bn-DOTA-tetra(t-Bu ester) to a pre-weighed vial. An amount that is visibly in excess of what is expected to dissolve should be used (e.g., 2-5 mg).

-

Record the exact weight of the compound added.

-

Add a precise volume of the test solvent (e.g., 1.0 mL) to the vial.

-

Securely cap the vial and place it on an orbital shaker or rotator.

-

Equilibrate the samples at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes to pellet the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

-

Quantification by HPLC:

-

Dilute the filtered supernatant with a suitable diluent to a concentration that falls within the range of the calibration curve.

-

Inject the calibration standards and the diluted sample onto the HPLC system.

-

Analyze the samples using a validated HPLC method (e.g., reverse-phase C18 column with a suitable mobile phase gradient and UV detection at an appropriate wavelength).

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their known concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution (the solubility) by accounting for the dilution factor. Express the solubility in desired units (e.g., mg/mL or mM).

-

Visualizations

Logical Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for assessing the solubility of a bifunctional chelator like p-NH2-Bn-DOTA-tetra(t-Bu ester).

Caption: Workflow for Thermodynamic Solubility Determination.

Factors Influencing Solubility of DOTA Derivatives

The solubility of DOTA derivatives is influenced by a number of structural and environmental factors. The diagram below illustrates these relationships.

Caption: Key Factors Affecting the Solubility of DOTA Derivatives.

References

An In-depth Technical Guide to p-NH2-Bn-DOTA-tetra(t-Bu ester)

CAS Number: 446061-19-4

This technical guide provides comprehensive information on p-NH2-Bn-DOTA-tetra(t-Bu ester), a critical bifunctional chelator for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, applications, and detailed experimental protocols for its use in bioconjugation and radiolabeling.

Core Compound Specifications

p-NH2-Bn-DOTA-tetra(t-Bu ester), also known as p-Aminobenzyl-DOTA-tetra-tert-butyl ester, is a macrocyclic compound widely utilized in the development of targeted imaging agents and radiopharmaceuticals.[1][2] Its structure features a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle, which serves as a highly efficient chelator for various metal ions. The molecule is functionalized with a p-aminobenzyl group, providing a reactive handle for covalent attachment to biomolecules, and its four carboxylic acid groups are protected as tert-butyl esters to facilitate controlled synthesis and conjugation.[3][4]

| Property | Value | Reference |

| CAS Number | 446061-19-4 | [1][5] |

| Full Chemical Name | p-Aminobenzyl-DOTA-tetra-tert-butyl ester | [3] |

| Synonyms | S-2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane tetra-tert-butylacetate | [5] |

| Molecular Formula | C₃₉H₆₇N₅O₈ | [2][4] |

| Molecular Weight | 733.98 g/mol | [2] |

| Purity | ≥95% (via HPLC) | [1] |

| Solubility | Soluble in DMSO, DMF, NMP | [5] |

| Storage | Store at -20°C in a dry, dark place. | [6] |

Note: This compound is also available as a trifluoroacetate (TFA) salt, which will have a different molecular weight.[5]

Applications in Research and Drug Development

The unique bifunctional nature of p-NH2-Bn-DOTA-tetra(t-Bu ester) makes it an invaluable tool in several key areas of biomedical research:

-

Radiopharmaceutical Development: The DOTA core can be chelated with a variety of radiometals, including Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy.[4]

-

Molecular Imaging Probes: By conjugating the chelator to targeting vectors such as peptides, antibodies, or small molecules, researchers can create probes to visualize and quantify specific biological targets in vivo.[3][4]

-

Theranostics: The ability to chelate both diagnostic (e.g., ⁶⁸Ga) and therapeutic (e.g., ¹⁷⁷Lu) radionuclides allows for the development of theranostic agents, which combine diagnosis and therapy in a single platform.

Experimental Workflows and Protocols

The successful application of p-NH2-Bn-DOTA-tetra(t-Bu ester) involves a multi-step process, including bioconjugation, deprotection, and radiolabeling.

General Synthesis and Functionalization Workflow

The synthesis of a DOTA-conjugated biomolecule generally follows the pathway outlined below. This diagram illustrates the logical progression from the basic building blocks to the final radiolabeled product.

Caption: General workflow for the synthesis, conjugation, and radiolabeling of a biomolecule using p-NH2-Bn-DOTA-tetra(t-Bu ester).

Protocol for Bioconjugation to a Peptide

This protocol describes the conjugation of the primary amine of p-NH2-Bn-DOTA-tetra(t-Bu ester) to a free carboxylic acid on a peptide.

Materials:

-

Peptide with a free carboxylic acid group (e.g., at the C-terminus or on an aspartic/glutamic acid residue)

-

p-NH2-Bn-DOTA-tetra(t-Bu ester)

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), anhydrous

-

O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

Peptide Activation:

-

Dissolve the peptide in anhydrous DMF or NMP to a final concentration of 1-5 mg/mL.

-

In a separate vial, dissolve HATU (1.5 equivalents relative to the peptide) and DIPEA (2.0 equivalents) in a small volume of DMF or NMP.

-

Add the HATU/DIPEA solution to the peptide solution and vortex briefly. Allow the activation to proceed for 15 minutes at room temperature.

-

-

Conjugation Reaction:

-

Dissolve p-NH2-Bn-DOTA-tetra(t-Bu ester) (1.5 to 2.0 equivalents relative to the peptide) in anhydrous DMF or NMP.

-

Add the chelator solution to the activated peptide solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

-

-

Reaction Monitoring and Purification:

-

Monitor the progress of the reaction by analytical HPLC.

-

Upon completion, quench the reaction by adding a small amount of water.

-

Purify the DOTA-conjugated peptide by preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final product.

-

Protocol for Tert-Butyl Ester Deprotection

The tert-butyl protecting groups must be removed to allow for efficient chelation of the radiometal. This is typically achieved using trifluoroacetic acid (TFA).

Materials:

-

Lyophilized DOTA(tBu)₄-Bn-Biomolecule

-

Trifluoroacetic acid (TFA), reagent grade

-

Triisopropylsilane (TIS) (scavenger)

-

Water, deionized

-

Dichloromethane (DCM), optional

-

Cold diethyl ether

Procedure:

-

Prepare the Cleavage Cocktail:

-

In a fume hood, prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[7] Prepare this solution fresh.

-

-

Deprotection Reaction:

-

Dissolve the lyophilized DOTA(tBu)₄-Bn-Biomolecule in the cleavage cocktail. A typical ratio is 1 mg of peptide per 100-200 µL of cocktail.

-

Allow the reaction to stand at room temperature for 2-3 hours with occasional swirling.[8]

-

-

Product Precipitation and Isolation:

-

After the reaction is complete, add the TFA solution dropwise to a 10-fold excess of cold diethyl ether to precipitate the deprotected product.

-

Centrifuge the mixture to pellet the precipitate.

-

Carefully decant the ether and wash the pellet with cold ether two more times.

-

After the final wash, dry the pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether.

-

-

Purification:

-

Purify the deprotected conjugate by reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final product as a TFA salt.

-

Protocol for Radiolabeling with Gallium-68

This protocol is adapted for the radiolabeling of a DOTA-conjugated peptide with ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator.[7]

Materials:

-

DOTA-Bn-Biomolecule

-

⁶⁸GaCl₃ in 0.1 M HCl (eluted from a ⁶⁸Ge/⁶⁸Ga generator)

-

Sodium acetate buffer (1 M, pH 4.5-5.0)

-

Sterile, metal-free reaction vial

-

Heating block

Procedure:

-

Reaction Setup:

-

In a sterile, metal-free reaction vial, dissolve 10-50 µg of the DOTA-conjugated biomolecule in the sodium acetate buffer.

-

Add the ⁶⁸GaCl₃ eluate (typically 0.5-1.0 mL, containing the desired amount of radioactivity) to the vial.

-

Ensure the final pH of the reaction mixture is between 4.0 and 5.0.[7]

-

-

Labeling Reaction:

-

Incubate the reaction vial in a heating block at 90-95°C for 10-15 minutes.[7]

-

-

Quality Control:

-

After incubation, cool the vial to room temperature.

-

Determine the radiochemical purity (RCP) using radio-HPLC or instant thin-layer chromatography (ITLC). The RCP should typically be >95%.

-

Safety and Handling

p-NH2-Bn-DOTA-tetra(t-Bu ester) should be handled in a laboratory setting with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. When working with radiolabeled compounds, all applicable radiation safety protocols must be strictly followed.

Logical Relationships in Bioconjugation

The choice of conjugation strategy is critical for preserving the biological activity of the targeting molecule. The following diagram illustrates the decision-making process for attaching the DOTA chelator.

Caption: Decision tree for selecting the appropriate DOTA derivative for bioconjugation based on available functional groups.

References

- 1. ptacts.uspto.gov [ptacts.uspto.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. p-NH₂-Bn-DOTA-tetra(t-Bu ester) | AxisPharm [axispharm.com]

- 4. p-NH2-Bn-DOTA-tetra(t-Bu ester) [myskinrecipes.com]

- 5. macrocyclics.com [macrocyclics.com]

- 6. macrocyclics.com [macrocyclics.com]

- 7. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bifunctional Chelators for Radiopharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Radiopharmaceuticals represent a cornerstone of nuclear medicine, enabling both diagnostic imaging and targeted radionuclide therapy. The efficacy and safety of these agents, particularly those utilizing metallic radionuclides, are critically dependent on the stable association between the radionuclide and a targeting biomolecule. This crucial linkage is mediated by a bifunctional chelator (BFC), a molecule designed with two distinct functionalities: a robust coordination site that firmly binds the radiometal and a reactive group for covalent attachment to a targeting vector, such as a peptide or antibody.[1][2] The choice of BFC is a pivotal decision in radiopharmaceutical design, profoundly influencing the agent's stability, pharmacokinetic profile, and ultimately, its clinical utility. This guide provides a comprehensive technical overview of the core principles of bifunctional chelators, their classification, and their application in the development of modern radiopharmaceuticals. It includes a comparative analysis of commonly used chelators for key radionuclides, detailed experimental protocols, and visualizations of fundamental concepts and workflows.

The Core Concept of Bifunctional Chelation

A bifunctional chelator is a molecular bridge that connects a metallic radionuclide to a biological targeting molecule.[1] This construct allows for the specific delivery of radiation to a desired biological target, such as a tumor cell receptor. The fundamental components of a radiopharmaceutical employing a bifunctional chelator are:

-

Targeting Biomolecule: This component provides specificity by binding to a particular biological target. Examples include monoclonal antibodies, peptides, and small molecules.

-

Bifunctional Chelator: Covalently attached to the targeting biomolecule, the BFC securely encapsulates the metallic radionuclide.

-

Metallic Radionuclide: The radioactive isotope provides the diagnostic signal (e.g., gamma rays for SPECT, positrons for PET) or therapeutic radiation (e.g., alpha or beta particles).[2]

-

Linker (Optional): A linker may be used to connect the chelator to the biomolecule, providing spatial separation to avoid interference with binding affinity and to modify the pharmacokinetic properties of the conjugate.[1]

The design of the bifunctional chelator must consider the coordination chemistry of the chosen radionuclide to ensure the formation of a highly stable complex that prevents the release of the free radiometal in vivo.[1][2]

Classification of Bifunctional Chelators

Bifunctional chelators are broadly categorized into two main classes based on their structure: acyclic (linear) and macrocyclic. The choice between these depends on the coordination chemistry of the specific radiometal being used.[3]

-

Acyclic Chelators: These are open-chain molecules that can wrap around the metal ion. A significant advantage of acyclic chelators is their generally faster metal binding kinetics, which facilitates rapid radiolabeling.[4] Common examples include derivatives of ethylenediaminetetraacetic acid (EDTA), diethylenetriaminepentaacetic acid (DTPA), and N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED).[3]

-

Macrocyclic Chelators: These are cyclic molecules with donor atoms pointing inwards to form a pre-organized cavity for the metal ion. Macrocyclic chelators typically form more thermodynamically stable and kinetically inert complexes compared to their acyclic counterparts, which is crucial for preventing the in vivo release of the radiometal.[3] Widely used macrocyclic chelators include derivatives of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA).[3]

The trade-off between the rapid labeling kinetics of acyclic chelators and the high stability of macrocyclic chelators is a key consideration in radiopharmaceutical development.[4]

Common Radionuclides and Their Chelators

The selection of a bifunctional chelator is intrinsically linked to the chosen radionuclide. Different radiometals have distinct coordination chemistries, requiring specific chelator frameworks for stable complexation.[1]

Gallium-68 (⁶⁸Ga)

Gallium-68 is a positron-emitting radionuclide with a short half-life of 68 minutes, making it ideal for PET imaging.[3] The coordination chemistry of Ga(III) favors hexadentate chelators.[3]

| Chelator | Type | Key Characteristics | log K ([Ga(L)]) |

| DOTA | Macrocyclic | Forms stable complexes but often requires heating for efficient labeling.[5] | 21.33[6] |

| NOTA | Macrocyclic | Forms very stable complexes with rapid labeling kinetics at room temperature.[6] | 30.98[6] |

| HBED-CC | Acyclic | Allows for efficient radiolabeling at ambient temperature.[7] | ~38.5[8] |

Lutetium-177 (¹⁷⁷Lu)

Lutetium-177 is a beta-emitting radionuclide with a half-life of 6.7 days, widely used for targeted radionuclide therapy.[9] Lu(III) typically forms stable complexes with octadentate chelators.

| Chelator | Type | Key Characteristics |

| DOTA | Macrocyclic | The "gold standard" for ¹⁷⁷Lu, forming highly stable complexes. Labeling often requires heating.[6][9] |

| CHX-A''-DTPA | Acyclic | A derivative of DTPA that forms stable complexes with ¹⁷⁷Lu.[10] |

| 3p-C-NETA | Hybrid | A newer chelator demonstrating rapid labeling at room temperature and high in vivo stability with ¹⁷⁷Lu.[11] |

Zirconium-89 (⁸⁹Zr)

Zirconium-89 is a positron-emitting radionuclide with a half-life of 78.4 hours, which is well-suited for PET imaging of slow-clearing biomolecules like monoclonal antibodies.[12] Zr(IV) prefers octadentate coordination.

| Chelator | Type | Key Characteristics | In Vivo Stability Notes |

| Desferrioxamine (DFO) | Acyclic | The most commonly used chelator for ⁸⁹Zr, but its hexadentate nature can lead to in vivo instability and release of ⁸⁹Zr to the bone.[1][13] | Release of ⁸⁹Zr and accumulation in bone observed after several days.[13][14] |

| DFO * | Acyclic | An octadentate variant of DFO with improved in vivo stability compared to DFO.[15] | Reduced bone uptake compared to DFO, indicating higher stability.[15] |

| p-SCN-Bn-HOPO | Acyclic | An octadentate hydroxypyridinone-based chelator showing high stability for ⁸⁹Zr.[16] | Markedly decreased bone uptake compared to DFO.[16] |

Actinium-225 (²²⁵Ac)

Actinium-225 is an alpha-emitting radionuclide with a 9.9-day half-life, making it a potent candidate for targeted alpha therapy.[3] The large ionic radius of Ac(III) presents a challenge for chelation.

| Chelator | Type | Key Characteristics | Labeling Conditions |

| DOTA | Macrocyclic | Can form stable complexes, but labeling often requires harsh conditions (high temperature or long incubation times) unsuitable for sensitive biomolecules.[3][17] | High temperatures or long incubation times.[17] |

| Macropa | Macrocyclic | An 18-membered macrocycle that allows for rapid and quantitative labeling of ²²⁵Ac at room temperature.[17][18] | Room temperature, within minutes.[18] |

| H₂BZmacropa-NCS | Macrocyclic | A rigidified derivative of macropa that also enables room temperature labeling.[3] | Room temperature, within 30 minutes.[3] |

Experimental Protocols

General Workflow for Radiopharmaceutical Preparation

The development of a radiopharmaceutical involves a multi-step process, from the synthesis of the chelator-biomolecule conjugate to the final quality control of the radiolabeled product.

Protocol for Conjugation of DOTA-NHS ester to a Peptide

This protocol describes a general method for conjugating a commercially available activated chelator, DOTA-NHS ester, to a peptide containing a primary amine (e.g., the N-terminus or a lysine side chain).

-

Peptide Preparation: Dissolve the peptide in a suitable buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.5-9.0), to a final concentration of 1-5 mg/mL. The basic pH is necessary to ensure the primary amine is deprotonated and reactive.

-

Chelator Preparation: Dissolve the DOTA-NHS ester in a small amount of anhydrous dimethyl sulfoxide (DMSO) immediately before use.

-

Conjugation Reaction: Add the DOTA-NHS ester solution to the peptide solution. A molar ratio of chelator to peptide between 5:1 and 10:1 is typically used.

-

Incubation: Gently mix the reaction mixture and incubate at room temperature for 4-12 hours or at 4°C overnight.

-

Purification: Purify the DOTA-peptide conjugate from unreacted chelator and other impurities using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the conjugate by mass spectrometry and analytical RP-HPLC.

-

Storage: Lyophilize the purified conjugate and store at -20°C or -80°C.

Protocol for ⁶⁸Ga Radiolabeling of DOTA-TATE

This protocol outlines a typical manual procedure for labeling DOTA-TATE with ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator.

-

Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.

-

Buffering: In a sterile reaction vial, add a calculated volume of a suitable buffer (e.g., sodium acetate or HEPES) to the ⁶⁸GaCl₃ eluate to adjust the pH to 3.5-4.5.[12]

-

Peptide Addition: Add the DOTA-TATE precursor (typically 10-50 µg) to the buffered ⁶⁸Ga solution.

-

Incubation: Heat the reaction vial at 95-100°C for 5-15 minutes.[19]

-

Purification (Optional but Recommended): After cooling, the reaction mixture can be passed through a C18 Sep-Pak cartridge to remove unreacted ⁶⁸Ga and hydrophilic impurities. The trapped [⁶⁸Ga]Ga-DOTA-TATE is then eluted with an ethanol/water mixture.[20]

-

Final Formulation: The purified product is passed through a sterile 0.22 µm filter into a sterile vial and may be diluted with sterile saline for injection.

Quality Control Procedures

Rigorous quality control is mandatory to ensure the safety and efficacy of the final radiopharmaceutical product.[9]

-

Radiochemical Purity (RCP): This is the percentage of the total radioactivity in the desired chemical form. It is typically determined by:

-

Instant Thin-Layer Chromatography (ITLC): A rapid method to separate the radiolabeled product from free radionuclide and colloidal impurities.[21]

-

High-Performance Liquid Chromatography (HPLC): A high-resolution method that can separate the desired product from various radiochemical and chemical impurities, including radiolytic degradation products.[4][22] HPLC is considered the gold standard for determining RCP.[22]

-

-

pH: The pH of the final product must be within a physiologically acceptable range (typically 6.5-7.5).[21]

-

Sterility and Endotoxins: The final product must be sterile and meet the specified limits for bacterial endotoxins.

-

Radionuclidic Purity: This ensures that there are no unacceptable levels of other radionuclides present (e.g., ⁶⁸Ge breakthrough in a ⁶⁸Ga elution).[21]

Conclusion

Bifunctional chelators are indispensable tools in the development of targeted radiopharmaceuticals. The selection of an appropriate chelator, tailored to the specific radionuclide and targeting biomolecule, is paramount for achieving high in vivo stability, favorable pharmacokinetics, and ultimately, successful diagnostic and therapeutic outcomes. While traditional chelators like DOTA and DTPA remain widely used, ongoing research is focused on developing novel chelating systems with improved properties, such as faster labeling kinetics at milder conditions and enhanced complex stability. This continuous innovation promises to further expand the capabilities of nuclear medicine and advance the paradigm of personalized medicine.

References

- 1. Direct comparison of the in vitro and in vivo stability of DFO, DFO* and DFOcyclo* for 89Zr-immunoPET - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 68Ga-Labeled Radiopharmaceuticals for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Standardized methods for the production of high specific-activity zirconium-89 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pbr.mazums.ac.ir [pbr.mazums.ac.ir]

- 10. researchgate.net [researchgate.net]

- 11. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Radiolabelling DOTA-peptides with 68Ga - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. IN VIVO BIODISTRIBUTION AND ACCUMULATION OF 89Zr IN MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Direct comparison of the in vitro and in vivo stability of DFO, DFO* and DFOcyclo* for 89Zr-immunoPET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jnm.snmjournals.org [jnm.snmjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. H2BZmacropa-NCS: A Bifunctional Chelator for Actinium-225 Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice [jove.com]

- 22. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of Tert-butyl Esters in DOTA Protecting Group Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a cornerstone in the development of targeted radiopharmaceuticals and magnetic resonance imaging (MRI) contrast agents. Its ability to form highly stable complexes with a variety of metal ions is unparalleled. However, the four carboxylic acid groups of DOTA present a synthetic challenge: how to selectively functionalize one carboxyl group for conjugation to a targeting biomolecule while leaving the others available for metal chelation. The use of tert-butyl esters as protecting groups for three of the four carboxylic acids has emerged as a robust and widely adopted strategy to address this challenge. This technical guide provides an in-depth exploration of the role of tert-butyl esters in DOTA protecting group strategy, complete with experimental protocols and quantitative data.

The Core Principle: Orthogonal Protection for Selective Conjugation

The effectiveness of the tert-butyl ester protecting group strategy lies in its orthogonality. In the context of DOTA chemistry, particularly in solid-phase peptide synthesis (SPPS), orthogonality refers to the ability to remove a set of protecting groups under specific conditions without affecting other protecting groups in the molecule.[1][2] The tert-butyl group is stable under the basic conditions used for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus of a growing peptide chain.[1] Conversely, the Fmoc group is stable to the acidic conditions required to cleave the tert-butyl esters. This mutual exclusivity allows for the stepwise assembly of a DOTA-peptide conjugate with precise control over the site of conjugation.

The key intermediate in this strategy is DOTA-tris(t-Bu)ester (1,4,7,10-Tetraazacyclododecane-1,4,7-tris-tert-butyl acetate-10-acetic acid), a molecule where three of the carboxylic acid groups are masked as their tert-butyl esters, leaving a single carboxylic acid free for activation and coupling to a biomolecule.[3] This prevents undesirable side reactions and intermolecular cross-linking, ensuring the synthesis of well-defined bioconjugates.[4]

Synthesis of DOTA-tris(t-Bu)ester: A Comparative Overview

The synthesis of DOTA-tris(t-Bu)ester is a critical first step. Several methods have been reported, primarily involving the tri-alkylation of cyclen (1,4,7,10-tetraazacyclododecane). A common precursor to DOTA-tris(t-Bu)ester is its own precursor, 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DO3A-tris(t-Bu)ester). Below is a summary of synthetic approaches.

Table 1: Synthesis of 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane

| Starting Material | Reagents | Solvent | Base | Yield | Reference |

| Cyclen | tert-butyl bromoacetate | N,N-dimethylacetamide | Sodium acetate | ~80% (of hydrobromide salt) | [5][6] |

| Cyclen | tert-butyl bromoacetate | Acetonitrile | Sodium bicarbonate | 42-54% | [5] |

| Cyclen | tert-butyl bromoacetate | Chloroform | Triethylamine | 77% (of hydrochloride salt) | [5] |

Table 2: Synthesis of DOTA-tris(t-Bu)ester

| Starting Material | Reagents | Solvent | Base | Overall Yield | Reference |

| DO3A-tris(t-Bu)ester | Ethyl bromoacetate, then NaOH | Acetonitrile, then Dioxane/Water | K₂CO₃, then NaOH | 92% | [4] |

| DO3A-tris(t-Bu)ester | Benzyl bromoacetate, then H₂/Pd-C | Acetonitrile, then Methanol | K₂CO₃, then - | 89% (for hydrogenation step) | [7] |

Experimental Protocols

Protocol 1: Synthesis of 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane Hydrobromide[5]

-

Suspend cyclen (1.0 eq) and sodium acetate (3.3 eq) in N,N-dimethylacetamide (DMA).

-

Cool the suspension to -20 °C.

-

Add a solution of tert-butyl bromoacetate (3.3 eq) in DMA dropwise over 30 minutes, maintaining the temperature at -20 °C.

-

Allow the reaction mixture to warm to room temperature and stir vigorously for 24 hours.

-

Pour the reaction mixture into water. A clear solution should form.

-

Concentrate the aqueous solution under reduced pressure.

-

Add diethyl ether to the residue to precipitate the product as a white solid.

-

Filter the solid, wash with diethyl ether, and dry under vacuum.

Protocol 2: Synthesis of DOTA-tris(t-Bu)ester from DO3A-tris(t-Bu)ester[4]

Step 1: Alkylation with Ethyl Bromoacetate

-

Dissolve 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous acetonitrile.

-

Add ethyl bromoacetate (1.0 eq) in acetonitrile dropwise to the suspension under a nitrogen atmosphere.

-

Stir the reaction mixture at 70 °C for 12 hours.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, filter off the K₂CO₃ and remove the solvent under reduced pressure to yield 1-(ethoxycarbonylmethyl)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane. The crude product can be used in the next step without further purification.

Step 2: Selective Hydrolysis

-

Dissolve the crude product from Step 1 in a 3:1 (v/v) mixture of dioxane and aqueous NaOH.

-

Stir the solution vigorously under a nitrogen atmosphere at 50 °C for approximately 4 hours.

-

Remove the dioxane in vacuo.

-

Add water to the residue and extract three times with dichloromethane.

-

Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent to yield DOTA-tris(t-Bu)ester as a colorless, glass-like solid.

Deprotection of Tert-butyl Esters: The Final Step

The cleavage of the tert-butyl ester protecting groups is the final step before metallation of the DOTA cage. This is typically achieved under strong acidic conditions, most commonly with trifluoroacetic acid (TFA). The deprotection is often performed concurrently with the cleavage of the peptide from the solid-phase resin in SPPS.

Table 3: Typical Reagents for Tert-butyl Ester Deprotection

| Reagent | Conditions | Notes | Reference |

| Trifluoroacetic acid (TFA) | TFA/DCM (e.g., 1:1) at room temperature | A common and effective method. | [8] |

| TFA "cleavage cocktail" | TFA/H₂O/triisopropylsilane (TIS) (e.g., 95:2.5:2.5) | Used in SPPS to scavenge reactive cations. | [9][10] |

| Formic acid | 80% formic acid in DCM | A milder alternative to TFA. | [11] |

Protocol 3: TFA-mediated Deprotection of DOTA-tris(t-Bu)ester Conjugates[9][10]

-

To the resin-bound DOTA-peptide conjugate, add a cleavage cocktail of TFA/H₂O/triisopropylsilane (95:2.5:2.5 v/v/v).

-

Gently agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of TFA.

-

Combine the filtrates and precipitate the crude deprotected conjugate by adding it to a large volume of cold diethyl ether.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the precipitate with cold diethyl ether and dry under vacuum.

-

Purify the crude product by preparative HPLC.

Visualization of Key Processes

To further elucidate the strategic use of tert-butyl esters in DOTA chemistry, the following diagrams illustrate the key workflows and molecular transformations.

Caption: Synthetic pathway to DOTA-tris(t-Bu)ester.

Caption: SPPS workflow for DOTA-peptide conjugation.

Caption: Orthogonality of Fmoc and t-Bu protecting groups.

Conclusion

The use of tert-butyl esters as protecting groups in DOTA chemistry is a highly effective and versatile strategy that has become indispensable in the synthesis of DOTA-conjugates for biomedical applications. This approach provides excellent control over regioselectivity, preventing the formation of unwanted byproducts and ensuring the production of well-defined molecules. The commercial availability of DOTA-tris(t-Bu)ester, coupled with well-established protocols for its use and subsequent deprotection, makes this a reliable and accessible method for researchers in the field. The orthogonality with the Fmoc protecting group in solid-phase peptide synthesis further solidifies its importance in the development of the next generation of targeted diagnostic and therapeutic agents.

References

- 1. biosynth.com [biosynth.com]

- 2. peptide.com [peptide.com]

- 3. chempep.com [chempep.com]

- 4. Facile synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraaza-cyclododecane: a reactive precursor chelating agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. TW201713632A - Method for preparing DOTA derivative organic ligand which is a precursor DOTA-tris(tBu ester) of hypoxic tissue contrast agent DOTA-Ni with significant cost advantage in the preparation - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to p-NH2-Bn-DOTA-tetra(t-Bu ester) for Targeted Radionuclide Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted radionuclide therapy (TRT) represents a pivotal advancement in precision oncology, delivering cytotoxic radiation directly to cancer cells while minimizing damage to healthy tissues. The efficacy of TRT is contingent on the stable chelation of a therapeutic radionuclide to a targeting vector, such as a peptide or monoclonal antibody. The bifunctional chelator, p-NH2-Bn-DOTA-tetra(t-Bu ester), has emerged as a critical component in the design of next-generation radiopharmaceuticals.

This technical guide provides a comprehensive overview of p-NH2-Bn-DOTA-tetra(t-Bu ester), detailing its chemical properties, conjugation and radiolabeling protocols, and its application in targeted radionuclide therapy. Quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of its utility in research and drug development.

Chemical Structure and Properties

p-NH2-Bn-DOTA-tetra(t-Bu ester), also known as S-2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane tetra-tert-butylacetate, is a derivative of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). Its structure incorporates a p-aminobenzyl group, which provides a reactive amine handle for covalent conjugation to biomolecules. The four carboxylic acid groups of the DOTA macrocycle are protected as tert-butyl esters, which prevents them from participating in the conjugation reaction and are subsequently deprotected under acidic conditions to allow for efficient radiometal chelation.

| Property | Value |

| Chemical Formula | C₃₉H₆₇N₅O₈ |

| Molecular Weight | 733.98 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and CH₂Cl₂ |

| Purity | ≥95% |

Experimental Protocols

Conjugation of p-NH2-Bn-DOTA-tetra(t-Bu ester) to Peptides and Antibodies

The primary amine of p-NH2-Bn-DOTA-tetra(t-Bu ester) can be conjugated to carboxyl groups, activated esters (e.g., NHS esters), or isothiocyanates on targeting vectors. The following is a general protocol for conjugation to a peptide via amide bond formation.

Materials:

-

p-NH2-Bn-DOTA-tetra(t-Bu ester)

-

Peptide with a free carboxylic acid group

-

Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide)

-

Solid-phase extraction (SPE) cartridge for purification

-

HPLC system for purification and analysis

Protocol:

-

Activation of the Peptide: Dissolve the peptide in anhydrous DMF. Add a 3-4 fold molar excess of HATU or HBTU and a 6-8 fold molar excess of DIPEA. Allow the activation to proceed for 15-20 minutes at room temperature.

-

Conjugation Reaction: Dissolve p-NH2-Bn-DOTA-tetra(t-Bu ester) in anhydrous DMF and add it to the activated peptide solution (a 1.5 to 2-fold molar excess of the DOTA chelator over the peptide is often used).

-

Reaction Monitoring: Let the reaction proceed at room temperature for 4-24 hours. Monitor the reaction progress by HPLC.

-

Purification of the Conjugate: Upon completion, purify the DOTA-peptide conjugate using a C18 SPE cartridge or preparative HPLC.

-

Deprotection of tert-Butyl Esters: Treat the purified conjugate with a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 95:5 TFA:H₂O) for 2-4 hours at room temperature to remove the tert-butyl protecting groups.

-

Final Purification: Purify the final deprotected DOTA-peptide conjugate by preparative HPLC and lyophilize to obtain a white powder.

Radiolabeling with Therapeutic Radionuclides

The deprotected DOTA-conjugate can be radiolabeled with a variety of trivalent radiometals, including Lutetium-177 (¹⁷⁷Lu), Gallium-68 (⁶⁸Ga), and Actinium-225 (²²⁵Ac).

Materials:

-

¹⁷⁷LuCl₃ solution

-

DOTA-conjugated peptide/antibody

-

Ammonium acetate or sodium acetate buffer (0.1-0.5 M, pH 4.5-5.5)

-

Gentisic acid or ascorbic acid (optional, as a radioprotectant)

-

Heating block or water bath

-

ITLC (Instant Thin Layer Chromatography) or HPLC for quality control

Protocol:

-

Reaction Setup: In a sterile vial, add the DOTA-conjugated peptide/antibody (typically 10-100 µg).

-

Buffering: Add the acetate buffer to the vial.

-

Radionuclide Addition: Add the ¹⁷⁷LuCl₃ solution to the buffered peptide/antibody solution.

-

Incubation: Incubate the reaction mixture at 80-100°C for 15-30 minutes.[1]

-

Quenching (Optional): After incubation, a quenching agent like DTPA or EDTA can be added to complex any unreacted ¹⁷⁷Lu.

-

Quality Control: Determine the radiochemical purity (RCP) using ITLC or radio-HPLC. A typical mobile phase for ITLC is a mixture of ammonium acetate and methanol.

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

DOTA-conjugated peptide

-

Sodium acetate buffer (1 M, pH 4.5)

-

Heating block

-

SPE cartridge (e.g., C18) for purification

Protocol:

-

Elution: Elute the ⁶⁸Ga from the generator with 0.1 M HCl.

-

Reaction Setup: In a sterile vial, combine the DOTA-conjugated peptide (25-35 nmol) with the sodium acetate buffer.

-

Radiolabeling: Add the ⁶⁸Ga eluate to the buffered peptide solution.

-

Incubation: Heat the reaction mixture at 85-95°C for 7-15 minutes.[2]

-

Purification: Pass the reaction mixture through a C18 SPE cartridge. The ⁶⁸Ga-DOTA-peptide will be retained on the cartridge. Wash the cartridge with sterile water.

-

Elution of Product: Elute the final product from the cartridge with a small volume of 50% ethanol in saline.

-

Quality Control: Assess the RCP by ITLC or radio-HPLC.

Materials:

-

²²⁵Ac source (e.g., from a ²²⁹Th generator)

-

DOTA-conjugated antibody

-

Ammonium acetate or TRIS buffer (pH 7-8.5)

-

Heating block or incubator

Protocol:

-

Reaction Setup: In a sterile, metal-free microcentrifuge tube, add the DOTA-conjugated antibody.

-

Buffering: Add the appropriate buffer to the antibody solution.

-

Radionuclide Addition: Add the ²²⁵Ac solution to the buffered antibody.

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes. Higher temperatures (up to 90°C) may be used for some conjugates, but antibody integrity must be considered.[3]

-

Purification: Purify the ²²⁵Ac-labeled antibody using a size-exclusion chromatography column to remove unchelated ²²⁵Ac.

-

Quality Control: Determine the RCP using ITLC.

Quality Control of the Final Radiopharmaceutical

Rigorous quality control is essential to ensure the safety and efficacy of the radiopharmaceutical.

Key Quality Control Tests:

-

Visual Inspection: The final product should be a clear, colorless solution, free of particulate matter.

-

pH Measurement: The pH should be within a physiologically acceptable range (typically 6.0-8.0).

-

Radiochemical Purity (RCP): This is the percentage of the total radioactivity in the desired chemical form. It is typically determined by ITLC or radio-HPLC. The acceptance limit is generally ≥95%.

-

Radionuclidic Purity: This ensures that the radioactivity is from the intended radionuclide and is usually provided by the radionuclide manufacturer.

-

Sterility: The final product must be sterile. This is typically achieved by passing the final product through a 0.22 µm sterile filter.

-

Bacterial Endotoxins (Pyrogens): The product must be tested for and be free of pyrogens using a Limulus Amebocyte Lysate (LAL) test.

-

In Vitro Stability: The stability of the radiolabeled conjugate is assessed by incubating it in human serum or saline at 37°C for various time points and measuring the RCP.

Quantitative Data

The following tables summarize key quantitative data for DOTA-conjugated radiopharmaceuticals.

Table 1: Radiolabeling Efficiency and In Vitro Stability

| Radionuclide | Targeting Vector | Radiolabeling Yield (%) | In Vitro Stability (24h in serum) (%) | Reference |

| ¹⁷⁷Lu | DOTA-TATE | >99% | >97% | [4] |

| ¹⁷⁷Lu | DOTA-Bombesin | >99% (with 20 µg peptide) | >98% | [5] |

| ¹⁷⁷Lu | DOTA-Rituximab | 98.7-99.0% | Stable for at least 48h | [6] |

| ⁶⁸Ga | DOTA-TOC/TATE | >80% | N/A | |

| ²²⁵Ac | DOTA-Antibody | ~80% (optimized) | >90% (with quenchers) | [3][7] |

Table 2: Receptor Binding Affinity

| DOTA-Conjugate | Receptor Target | Cell Line | IC₅₀ (nM) | Reference |

| DOTA-RGD₄ | αvβ₃ Integrin | U87MG | 1.4 ± 0.1 | [8] |

| DOTA-6G-RGD₄ | αvβ₃ Integrin | U87MG | 0.4 ± 0.1 | [8] |

| [natLu]Lu-DOTA-CCK conjugates | CCK-2R | AR42J | 4.2 - 9.7 | [9] |

| DOTA-P-RGD | αvβ₃ Integrin | 44.3 ± 3.5 | [10] |

Table 3: Biodistribution Data (%ID/g) in Tumor-Bearing Mice

| Radiopharmaceutical | Time p.i. | Tumor | Blood | Liver | Kidneys | Spleen | Reference |

| ¹⁷⁷Lu-DOTA-(SCN)-Rituximab | 72 h | 9.3 ± 1.0 | 7.0 ± 0.7 | 10.1 ± 1.2 | 5.2 ± 0.9 | 15.3 ± 2.1 | [6] |

| ¹⁷⁷Lu-DOTA-TATE | 24 h | 3.7 | N/A | N/A | N/A | N/A | [11] |

| ¹⁷⁷Lu-OPS201 (Antagonist) | 4 h | 20.3 ± 3.3 | 0.10 ± 0.02 | 0.21 ± 0.03 | 1.4 ± 0.2 | 0.10 ± 0.02 | [12] |

| ⁶⁸Ga-DOTATATE | 1 h | 12.5 (SUVmax) | N/A | 10.9 (SUVmax) | 16.5 (SUVmax) | 28.3 (SUVmax) | [13] |

| ²²⁵Ac-DOTA-anti-PD-L1 | 24 h | ~15 | ~2 | ~10 | ~5 | ~3 | [14] |

| ²²⁵Ac-DOTA-2Rs15d (anti-HER2) | 3 h | 9.64 ± 1.69 | <1 | <1 | 11.69 ± 1.10 | <1 | [15] |

Note: Biodistribution values can vary significantly based on the animal model, tumor type, and specific targeting vector.

Visualizations

Diagram 1: General Workflow for Production of a DOTA-based Radiopharmaceutical

Caption: Workflow for DOTA-based radiopharmaceutical production.

Diagram 2: Targeted Radionuclide Therapy Signaling Concept

Caption: Mechanism of targeted radionuclide therapy.

Diagram 3: Somatostatin Receptor (SSTR) Signaling Pathway

Caption: Simplified SSTR2 signaling pathway.

Conclusion

p-NH2-Bn-DOTA-tetra(t-Bu ester) is a versatile and indispensable bifunctional chelator for the development of targeted radiopharmaceuticals. Its robust chemical properties allow for straightforward conjugation to a wide array of targeting molecules, and the resulting DOTA-conjugates can be efficiently radiolabeled with a variety of therapeutic radionuclides. The data presented in this guide underscore the high radiolabeling efficiencies, stability, and favorable biodistribution profiles that can be achieved with DOTA-based agents. As targeted radionuclide therapy continues to evolve, the use of well-characterized chelators like p-NH2-Bn-DOTA-tetra(t-Bu ester) will be paramount to the successful clinical translation of novel and effective cancer treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Evaluation of 111In-labeled cyclic RGD peptides: tetrameric not tetravalent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation of the structure-activity relationship at the N-terminal part of minigastrin analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of In-Labeled Cyclic RGD Peptides: Effects of Peptide and Linker Multiplicity on Their Tumor Uptake, Excretion Kinetics and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jnm.snmjournals.org [jnm.snmjournals.org]

- 13. mirt.tsnmjournals.org [mirt.tsnmjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. Preclinical Evaluation of 225Ac-Labeled Single-Domain Antibody for the Treatment of HER2pos Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Targeted Therapeutics: An In-depth Technical Guide to DOTA Chelation Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicine, particularly in the realms of diagnostic imaging and targeted radionuclide therapy, the ability to securely deliver a metallic payload to a specific biological target is paramount. At the heart of this capability lies the science of chelation. Among the pantheon of chelating agents, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, universally known by its acronym DOTA, has emerged as a cornerstone technology. Its unique combination of high thermodynamic stability and exceptional kinetic inertness with a wide range of metal ions makes it an indispensable tool for the development of radiopharmaceuticals and MRI contrast agents.[1][2][3]

This technical guide provides a comprehensive overview of the fundamental principles of DOTA chelation chemistry. It is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering insights into the structural and chemical properties of DOTA, the thermodynamics and kinetics of its metal complexes, and practical guidance on its application in the laboratory.

Core Principles of DOTA Chelation

DOTA is a macrocyclic ligand derived from cyclen, a 12-membered tetraaza ring.[4] The four secondary amine groups of the cyclen backbone are functionalized with four acetate arms, resulting in an octadentate chelator with four nitrogen atoms and four carboxylate groups available for coordination with a metal ion.[4][5] This pre-organized structure contributes to the high affinity and stability of its metal complexes.

The coordination of a metal ion by DOTA is a complex process that results in the metal ion being encapsulated within the macrocyclic cavity, forming a stable cage-like structure. For lanthanide ions, DOTA typically acts as an octadentate ligand, binding the metal through all four nitrogen atoms and all four carboxylate groups.[4] The resulting complexes often have a coordination number of nine, with the final coordination site being occupied by a water molecule.[4] In the case of most transition metals, DOTA may function as a hexadentate or heptadentate ligand.[4]

The terminology used in the context of DOTA chelation chemistry is important to understand. H₄DOTA refers to the fully protonated tetracarboxylic acid form, while DOTA⁴⁻ represents the fully deprotonated conjugate base that coordinates the metal ion.[4]

Thermodynamic Stability and Kinetic Inertness: The Hallmarks of DOTA Complexes

The exceptional utility of DOTA in biomedical applications stems from two key physicochemical properties: high thermodynamic stability and remarkable kinetic inertness.

Thermodynamic stability refers to the strength of the bond between the metal ion and the DOTA ligand at equilibrium. It is quantified by the stability constant (log K). A high log K value indicates a strong affinity of the chelator for the metal ion, resulting in a low concentration of free metal ions in solution. This is crucial for minimizing off-target toxicity from the release of free metal ions in vivo.[6][7]